3-Sulfanylpropanehydrazide
Overview
Description
3-Sulfanylpropanehydrazide: is an organic compound with the molecular formula C₃H₈N₂OS. It is also known as 3-mercaptopropanehydrazide. This compound contains a sulfanyl group (-SH) attached to a propane backbone, which is further connected to a hydrazide group (-CONHNH₂). The presence of both sulfanyl and hydrazide functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfanylpropanehydrazide typically involves the reaction of 3-mercaptopropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
HS-CH2-CH2-COOH+NH2NH2→HS-CH2-CH2-CONHNH2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Substituted hydrazides or other derivatives.
Scientific Research Applications
Chemistry: 3-Sulfanylpropanehydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and hydrazones.
Biology: In biological research, this compound is used as a ligand in the study of enzyme inhibition and protein interactions. Its sulfanyl group allows it to form strong bonds with metal ions, making it useful in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazide group is known to exhibit antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-sulfanylpropanehydrazide involves its interaction with molecular targets through its functional groups. The sulfanyl group can form strong bonds with metal ions, which is crucial in metalloprotein studies. The hydrazide group can participate in hydrogen bonding and nucleophilic attacks, making it effective in enzyme inhibition and protein interactions.
Comparison with Similar Compounds
3-Sulfanylpropanoic acid: Similar structure but lacks the hydrazide group.
2-Sulfanylbenzoic acid hydrazide: Contains a benzene ring, making it more aromatic.
Sulfanylacetohydrazide: Shorter carbon chain compared to 3-sulfanylpropanehydrazide.
Uniqueness: this compound is unique due to the presence of both sulfanyl and hydrazide functional groups, which provide a wide range of reactivity and applications. Its ability to form strong bonds with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-sulfanylpropanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-5-3(6)1-2-7/h7H,1-2,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSRVOISOPFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218972 | |
Record name | Mercaptopropionylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689-02-1 | |
Record name | Mercaptopropionylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercaptopropionylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulfanylpropanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on reactions with D-Lactose and D-Maltose. Can 3-sulfanylpropanehydrazide react with other carbohydrates, and if so, what structural features might influence this reactivity?
A1: While the paper specifically examines D-Lactose and D-Maltose, this compound, as a carboxylic acid hydrazide, possesses the functional groups necessary to potentially react with other reducing sugars. [] The reactivity would depend on several factors:
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